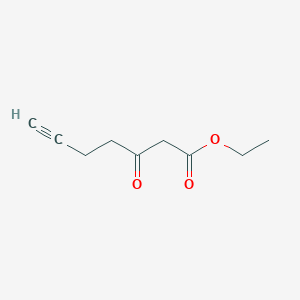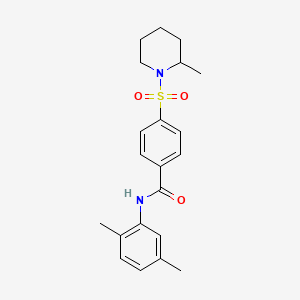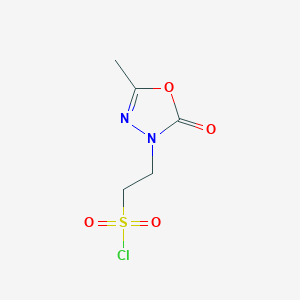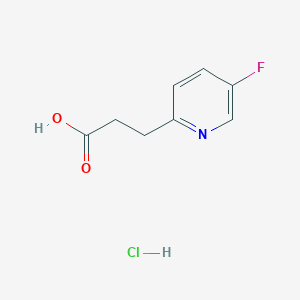
(E)-5-bromo-N'-(5-chloro-1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-bromo-N'-(5-chloro-1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide, also known as BEOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Apoptosis Induction and Cancer Research
- Research has identified a series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as potent inducers of apoptosis. These compounds, including closely related derivatives, have shown significant activity in cell-based assays for inducing programmed cell death, with specific compounds demonstrating over 40-fold increases in potency against human colorectal carcinoma cells (Sirisoma et al., 2009).
Antimicrobial Activity
- Novel benzofuran derivatives have been synthesized and evaluated for antimicrobial activity. These compounds have shown significant inhibitory effects against a range of fungal and bacterial species, highlighting their potential as antimicrobial agents (Abdel‐Aziz et al., 2009).
Antioxidant Properties
- A study on novel carbohydrazones derived from 5-substituted isatin explored the relationship between electronic properties and antioxidant activities. Quantum chemical calculations and in vitro assays were used to evaluate the antioxidant potential of these compounds, offering insights into their structural and antioxidant properties (Çavuş et al., 2020).
Enzyme Inhibition
- Isatin derivatives have been synthesized and tested for urease inhibition, revealing their potential as enzyme inhibitors. The study provided detailed insights into the structural requirements for urease inhibitory activity, suggesting these compounds could serve as leads for developing new therapeutic agents (Arshad et al., 2017).
Dual Enzyme Inhibition
- Research into isatin-based carbohydrazones has identified compounds with potent dual inhibitory activity against fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), suggesting their utility in treating neurological and mood disorders (Jaiswal & Ayyannan, 2021).
Synthesis and Characterization
- The synthesis of novel compounds based on the given chemical structure has been extensively documented, with detailed characterization using various spectroscopic techniques. These studies provide a foundation for further exploration of their biological activities and potential applications in medicinal chemistry (Thin et al., 2019).
properties
IUPAC Name |
5-bromo-N-(5-chloro-1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O3/c1-2-22-13-5-4-10(19)8-11(13)15(17(22)25)20-21-16(24)12-7-9(18)3-6-14(12)23/h3-8,23,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGNOQRSNCHONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2642097.png)






![2-[(2-Ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2642107.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2642109.png)
![2-Benzylsulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2642110.png)
![2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642112.png)
![Acetonitrile, 2-[(4-methyl-2-quinolinyl)thio]-](/img/structure/B2642113.png)